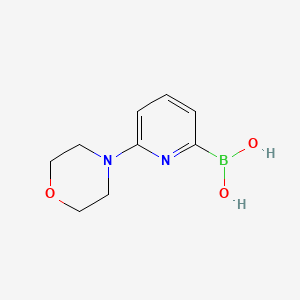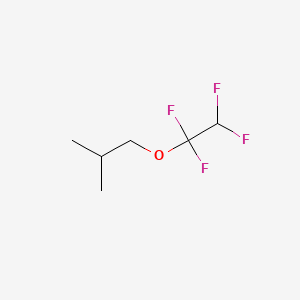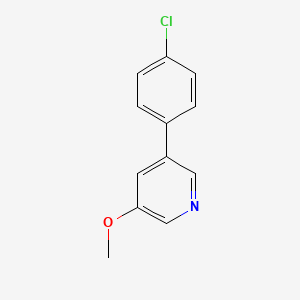
(3-Fluoroazetidin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Fluoroazetidin-3-YL)methanol” is a chemical compound with the CAS Number: 1268520-93-9 . It has a molecular weight of 105.11 . The compound appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is (3-fluoro-3-azetidinyl)methanol . Its InChI code is 1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2 . This indicates that the compound contains four carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
“(3-Fluoroazetidin-3-YL)methanol” is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 105.11 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Enantiodiscrimination of α-Racemic Carboxylic Acids : Enantiopure aziridin-2-yl methanols, closely related to (3-Fluoroazetidin-3-YL)methanol, are effective sensors for enantiodiscrimination of α-racemic carboxylic acids with tertiary or quaternary stereogenic centers. This application is significant in the determination of enantiomeric excess (ee) in pharmaceuticals (Malinowska et al., 2020).
Development of P2X7 Antagonist Clinical Candidate : In the synthesis of novel P2X7 antagonists, compounds structurally similar to (3-Fluoroazetidin-3-YL)methanol were used. These compounds have shown promise as clinical candidates for the treatment of mood disorders, indicating the relevance of such structures in developing therapeutic agents (Chrovian et al., 2018).
Characterization of Linezolid and its Synthetic Precursors : The structural and spectral characterization of linezolid and its precursors, which include compounds related to (3-Fluoroazetidin-3-YL)methanol, has been conducted using solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry. This research contributes to our understanding of the molecular behavior of pharmaceuticals and their precursors (Wielgus et al., 2015).
Synthesis of Oxazolidinone Antibacterial Drugs : Research on (S)-5-(Heterocycle Methylene) -3-(3-Fluoro-4-morpholin-4-yl-phenyl)-Oxazolidin-2-one derivatives, structurally similar to (3-Fluoroazetidin-3-YL)methanol, highlights the synthesis process and their evaluation as antibacterial agents. However, a study found that modifying the 5-acetylaminometyl group in Linezolid to a 5-(heterocycle methylene) group resulted in a loss of antibacterial activity (Zhou Wei-cheng, 2006).
Use in Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally related to (3-Fluoroazetidin-3-YL)methanol, was developed and used in Huisgen 1,3-dipolar cycloadditions. This demonstrates the potential of similar structures in catalytic applications (Ozcubukcu et al., 2009).
Safety and Hazards
“(3-Fluoroazetidin-3-YL)methanol” is classified as a corrosive substance . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
The primary target of (3-Fluoroazetidin-3-YL)methanol is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division and intracellular transport.
Mode of Action
(3-Fluoroazetidin-3-YL)methanol interacts with tubulin at the colchicine-binding site . This interaction disrupts the normal function of microtubules, leading to changes in cell division and transport processes .
Biochemical Pathways
The disruption of microtubule function affects multiple biochemical pathways. It can lead to cell cycle arrest, preventing cells from dividing. Additionally, it can disrupt intracellular transport, affecting the delivery of essential molecules within the cell .
Result of Action
The result of (3-Fluoroazetidin-3-YL)methanol’s action is the inhibition of cell division and disruption of intracellular transport. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound also induces apoptosis in MCF-7 cells, a type of breast cancer cell .
特性
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYWNBYIPWLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoroazetidin-3-YL)methanol | |
CAS RN |
1268520-93-9 |
Source


|
| Record name | (3-fluoroazetidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

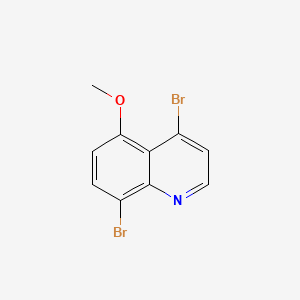

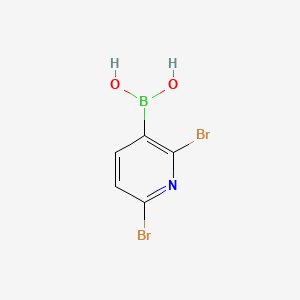
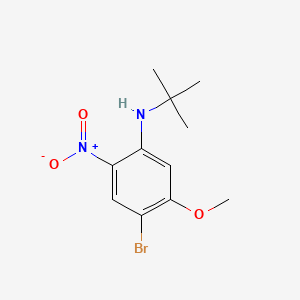
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)


![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

